Crystal structure of the multicopper oxidase from the pathogenic bacterium Campylobacter jejuniCGUG11284: characterization of a metallo-oxidase†
Metallomics Pub Date: 2011-11-29 DOI: 10.1039/C1MT00156F
Abstract
Multicopper oxidases are a multi-domain family of enzymes that are able to couple
![Graphical abstract: Crystal structure of the multicopper oxidase from the pathogenic bacterium Campylobacter jejuni CGUG11284: characterization of a metallo-oxidase](http://scimg.chem960.com/usr/1/C1MT00156F.jpg)
Recommended Literature
- [1] Adsorptive and electrochemical behaviors of estradiol valerate at a mercury electrode
- [2] Deoxydehydration of 1,4-anhydroerythritol over anatase TiO2(101)-supported ReOx and MoOx†
- [3] Oxidative decontamination of chemical warfare agent VX and its simulant using N,N-dichlorovaleramide
- [4] Back cover
- [5] Crystal engineering of the composition of pharmaceutical phases. Do pharmaceutical co-crystals represent a new path to improved medicines?
- [6] Apparatus
- [7] Inside front cover
- [8] Transiently responsive protein–polymer conjugates via a ‘grafting-from’ RAFT approach for intracellular co-delivery of proteins and immune-modulators†
- [9] In situ controlled synthesis of porous Fe–N–C materials from oily sludge by chlorinating calcination and their novel application in supercapacitors†
- [10] A divergent and metal free synthesis of sulfoximine tethered imidazoles, imidazopyridines, imidazothiazoles, imidazobenzothiazines, thiazoles and selenazoles†‡